molecular formula C19H22FN3O4S B4738421 N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide

N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide

カタログ番号 B4738421
分子量: 407.5 g/mol
InChIキー: DYPXMYLSWUNZNF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide, also known as N-(4-(acetylphenyl)-2-((4-fluorophenyl)methylsulfonylamino)butan-1-yl)-2-(trifluoromethyl)benzamide or TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the signaling pathways of B-cell receptors, which are responsible for the activation and proliferation of B-cells. Inhibition of BTK has been shown to be an effective treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用機序

TAK-659 binds to the ATP-binding site of BTK, thereby preventing its activation and downstream signaling pathways. BTK is a crucial enzyme involved in the activation and proliferation of B-cells, making it an attractive target for the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B-cell proliferation and survival, leading to the suppression of B-cell malignancies. TAK-659 has also been shown to enhance the activity of other anti-cancer agents such as venetoclax and rituximab. In addition, TAK-659 has been shown to have minimal off-target effects on other kinases, making it a selective inhibitor of BTK.

実験室実験の利点と制限

One of the advantages of TAK-659 is its high selectivity for BTK, which minimizes off-target effects and toxicity. TAK-659 has also been shown to have good pharmacokinetic properties and can be administered orally. However, one of the limitations of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for the development of TAK-659 and other BTK inhibitors. One direction is the combination of BTK inhibitors with other anti-cancer agents to enhance their activity and overcome resistance. Another direction is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Additionally, the role of BTK in other diseases such as autoimmune disorders and inflammatory diseases is an area of active research.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, TAK-659 has been shown to inhibit BTK activity and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. TAK-659 has also been shown to enhance the activity of other anti-cancer agents such as venetoclax and rituximab.

特性

IUPAC Name

N-(4-acetamidophenyl)-2-(4-fluoro-N-methylsulfonylanilino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c1-4-18(23(28(3,26)27)17-11-5-14(20)6-12-17)19(25)22-16-9-7-15(8-10-16)21-13(2)24/h5-12,18H,4H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPXMYLSWUNZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N(C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide
Reactant of Route 3
Reactant of Route 3
N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide
Reactant of Route 4
Reactant of Route 4
N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide
Reactant of Route 5
Reactant of Route 5
N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide
Reactant of Route 6
Reactant of Route 6
N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。